molecular formula C6H11NO4 B1587813 Ethyl 4-nitrobutanoate CAS No. 2832-16-8

Ethyl 4-nitrobutanoate

Cat. No. B1587813
CAS RN: 2832-16-8
M. Wt: 161.16 g/mol
InChI Key: JDCIBQNRJNANBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 4-Nitrobutanoate can be synthesized from Nitromethane and Ethyl acrylate . The synthesis process involves a Michael Condensation reaction .


Molecular Structure Analysis

The molecular structure of Ethyl 4-nitrobutanoate is represented by the linear formula C6H11O4N1 . The compound has a molecular weight of 161.15600 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-nitrobutanoate are typically carried out under basic conditions . One such reaction is the Michael Condensation .


Physical And Chemical Properties Analysis

Ethyl 4-nitrobutanoate is a solid compound . The compound’s exact physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .

Scientific Research Applications

Organic Synthesis and Biocatalysis

Ethyl 4-nitrobutanoate serves as a key intermediate in the synthesis of complex organic compounds. For instance, it has been used in the stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones, showcasing its versatility in the creation of molecules with potential pharmaceutical applications (Hernández-Ibáñez et al., 2020). Additionally, the compound's role in biocatalytic processes has been highlighted, offering an environmentally friendly approach to synthesizing chiral intermediates crucial for drug development, indicating its importance in green chemistry and sustainable practices (Yamamoto et al., 2003).

Material Science and Photonic Applications

In material science, ethyl 4-nitrobutanoate derivatives have been employed in the synthesis of novel polymers and materials with unique properties, such as photochromic diarylethenes. These compounds are promising for reversible optical storage, indicating the potential of ethyl 4-nitrobutanoate in the development of advanced photonic devices (Lvov et al., 2017). Such applications underscore the significance of ethyl 4-nitrobutanoate in creating materials that respond to light, paving the way for innovations in data storage and sensors.

Safety and Hazards

Ethyl 4-nitrobutanoate may cause skin, eye, and respiratory tract irritation . It is classified under Hazard Classifications Eye Irrit. 2 . Safety measures include avoiding dust formation and wearing personal protective equipment .

properties

IUPAC Name

ethyl 4-nitrobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-2-11-6(8)4-3-5-7(9)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCIBQNRJNANBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399865
Record name Ethyl 4-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2832-16-8
Record name Ethyl 4-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of ethyl 4-nitrobutanoate in the synthesis of piperidine derivatives?

A: Ethyl 4-nitrobutanoate serves as a crucial building block in the synthesis of enantioenriched 6-substituted piperidine-2,5-diones. [, ] This compound participates in a base-catalyzed aza-Henry reaction with chiral tert-butanesulfinyl imines. This reaction yields β-nitroamine derivatives, which can be further transformed into the desired piperidine-2,5-diones. []

Q2: How does the stereochemistry of the starting materials impact the outcome of the reaction with ethyl 4-nitrobutanoate?

A: The use of chiral tert-butanesulfinyl imines as starting materials is critical for the stereoselective outcome of the reaction with ethyl 4-nitrobutanoate. The reaction proceeds with high facial selectivity, typically between 84-96%, meaning that one enantiomer of the product is formed preferentially over the other. [] This stereochemical control arises from the influence of the chiral auxiliary (tert-butanesulfinyl group) present in the imine reactant.

Q3: Are there any other synthetic applications of ethyl 4-nitrobutanoate in the context of heterocycle synthesis?

A: Yes, research demonstrates that ethyl 4-nitrobutanoate can be utilized in the synthesis of other nitrogen-containing heterocycles besides piperidine-2,5-diones. For example, it has been employed in the stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones. [] This highlights the versatility of ethyl 4-nitrobutanoate as a building block in the construction of various heterocyclic systems.

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